molecular formula C9H4F3NO2 B2516428 5,6,7-trifluoro-1H-indole-2-carboxylic acid CAS No. 247564-70-1

5,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B2516428
CAS No.: 247564-70-1
M. Wt: 215.131
InChI Key: IRUXZNNSALVGTR-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1H-indole-2-carboxylic acid: is a fluorinated indole derivative with the molecular formula C9H4F3NO2 and a molecular weight of 215.13 g/mol This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the indole ring, and a carboxylic acid group at position 2

Scientific Research Applications

5,6,7-Trifluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Safety and Hazards

The compound is considered harmful, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

5,6,7-Trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

5,6,7-Trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at position 2, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms further enhances its properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6,7-trifluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUXZNNSALVGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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